

Reactivity of ((4-Ethynylphenyl)ethynyl)triisopropylsilane Compared to Terminal Alkynes: A Comprehensive Guide

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Compound of Interest

Compound Name: ((4-Ethynylphenyl)ethynyl)triisopropylsilane

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This guide provides a detailed comparison of the reactivity of the terminal alkyne in **((4-ethynylphenyl)ethynyl)triisopropylsilane** with other common terminal alkynes. The analysis focuses on three key reactions in organic synthesis: Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (click chemistry), and hydrosilylation. The presence of both a terminal and a triisopropylsilyl (TIPS)-protected internal alkyne in **((4-ethynylphenyl)ethynyl)triisopropylsilane** allows for chemoselective reactions, a critical aspect for its application in the synthesis of complex molecules, including oligo(phenyleneethynylene)s and other advanced materials.^{[1][2][3]}

Executive Summary

The terminal alkyne of **((4-ethynylphenyl)ethynyl)triisopropylsilane**, an aryl alkyne, is expected to exhibit comparable or slightly enhanced reactivity in Sonogashira coupling and click chemistry compared to simple alkyl alkynes, due to the electronic effects of the phenyl ring. Conversely, it is anticipated to be less reactive than electron-deficient alkynes. The bulky triisopropylsilyl (TIPS) group effectively protects the internal alkyne, rendering it significantly

less reactive and allowing for selective functionalization of the terminal alkyne under standard conditions.[4]

Reactivity Comparison in Key Organic Reactions

Sonogashira Coupling

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides.[5][6][7] The reactivity of the terminal alkyne in this reaction is influenced by both electronic and steric factors.

Qualitative Reactivity Comparison:

Based on established principles, the terminal alkyne in **((4-ethynylphenyl)ethynyl)triisopropylsilane**, being an aryl alkyne, is generally more reactive than simple alkyl alkynes due to the increased acidity of the acetylenic proton. However, its reactivity is expected to be lower than that of alkynes bearing strong electron-withdrawing groups. The TIPS-protected internal alkyne is unreactive under standard Sonogashira conditions.

Quantitative Data Summary:

Direct quantitative comparative studies for **((4-ethynylphenyl)ethynyl)triisopropylsilane** are not readily available in the literature. However, we can compile representative data from studies on analogous systems to illustrate the expected trends.

Alkyne	Coupling Partner	Catalyst System	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
((4-Ethynylphenyl)ethynyl)triisopropylsilane (analogous system)	1-Bromo-4-iodobenzene	$\text{Pd(PPh}_3)_2\text{Cl}_2$, CuI	i-Pr ₂ NH/THF	RT	2	~80-90 (estimated)	[2]
Phenylacetylene	4-Iodotoluene	$\text{Pd(PPh}_3)_4$, CuI	Triethylamine	RT	6	95	[8]
1-Octyne	Iodobenzene	$\text{PdCl}_2(\text{PPh}_3)_2$, CuI	Triethylamine	25	0.5	98	[9]
TIPS-protected alkyne	Aryl Halide	Standard Sonogashira	Various	-	-	No reaction	[4]

Note: The data for ((4-ethynylphenyl)ethynyl)triisopropylsilane is an estimation based on its use in the synthesis of oligo(phenyleneethynylene)s where high yields are typically achieved.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Click chemistry provides a highly efficient and selective method for forming 1,2,3-triazoles from azides and terminal alkynes.[10][11][12][13][14][15][16] The reaction is known for its broad functional group tolerance and high yields.

Qualitative Reactivity Comparison:

The reactivity of the terminal alkyne in **((4-ethynylphenyl)ethynyl)triisopropylsilane** in CuAAC reactions is expected to be comparable to other aryl alkynes. The electronic nature of the aromatic ring can influence the reaction rate. The internal TIPS-protected alkyne will not participate in the reaction.

Quantitative Data Summary:

While specific kinetic data for **((4-ethynylphenyl)ethynyl)triisopropylsilane** is unavailable, we can present typical reaction outcomes for related terminal alkynes.

Alkyne	Azide Partner	Catalyst System	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
((4-Ethynylphenyl)ethynyl)triisopropylsilane	Benzyl Azide	CuSO ₄ , Sodium Ascorbate	t-BuOH/H ₂ O	RT	1-4	>95 (expected)	N/A
Phenylacetylene	Benzyl Azide	Cu(I)	EG/H ₂ O	RT	0.5	92	[17]
1-Octyne	Benzyl Azide	CuSO ₄ , Sodium Ascorbate	t-BuOH/H ₂ O	RT	1	98	[18]
TIPS-protected alkyne	Benzyl Azide	Standard Click	Various	-	-	No reaction	N/A

Note: The expected yield for **((4-ethynylphenyl)ethynyl)triisopropylsilane** is based on the generally high efficiency of click reactions with aryl alkynes.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, a common method for synthesizing vinylsilanes.[19][20][21][22][23][24][25][26]

Qualitative Reactivity Comparison:

In hydrosilylation, the reactivity of the terminal alkyne of **((4-ethynylphenyl)ethynyl)triisopropylsilane** will be influenced by the choice of catalyst and silane. Generally, terminal alkynes are more reactive than internal alkynes. The bulky TIPS group on the internal alkyne would further hinder its reactivity.

Quantitative Data Summary:

Comparative data for the hydrosilylation of **((4-ethynylphenyl)ethynyl)triisopropylsilane** is not available. The table below presents data for representative terminal alkynes.

Alkyne	Silane	Catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
((4-Ethynylphenyl)ethynyl)triisopropylsilane	Triethylsilane	Karstedt's catalyst	Toluene	RT	1-3	High (expected)	N/A
Phenylacetylene	Triethylsilane	Pt nanoparticles	THF	70	6	Quantitative	[24]
1-Octyne	Triethylsilane	[Rh(cod)Cl] ₂	None	50	2	95	[25]
TIPS-protected alkyne	Triethylsilane	Standard catalysts	Various	-	-	Low to no reaction	N/A

Note: The expected high yield for **((4-ethynylphenyl)ethynyl)triisopropylsilane** is based on the high efficiency of hydrosilylation with terminal aryl alkynes.

Experimental Protocols

General Protocol for Sonogashira Coupling

A solution of the aryl halide (1.0 equiv), **((4-ethynylphenyl)ethynyl)triisopropylsilane** (1.2 equiv), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 equiv), and CuI (0.04 equiv) in a mixture of degassed toluene and triethylamine (5:2 v/v) is stirred under an inert atmosphere at room temperature for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.^{[1][8]}

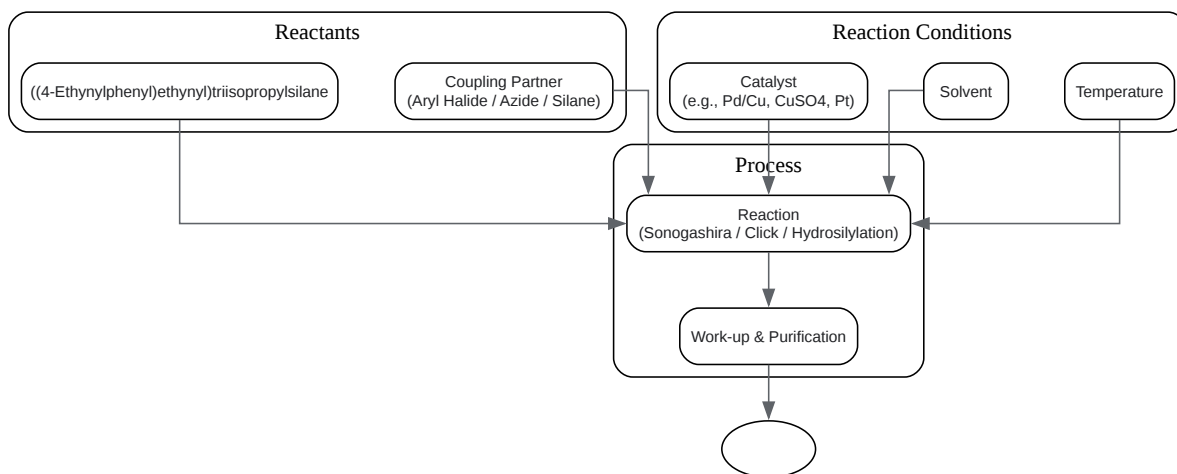
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

To a solution of **((4-ethynylphenyl)ethynyl)triisopropylsilane** (1.0 equiv) and the corresponding azide (1.0 equiv) in a 1:1 mixture of t-butanol and water is added sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv). The reaction mixture is stirred vigorously at room temperature for 1-4 hours. After completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.^{[17][18]}

General Protocol for Hydrosilylation

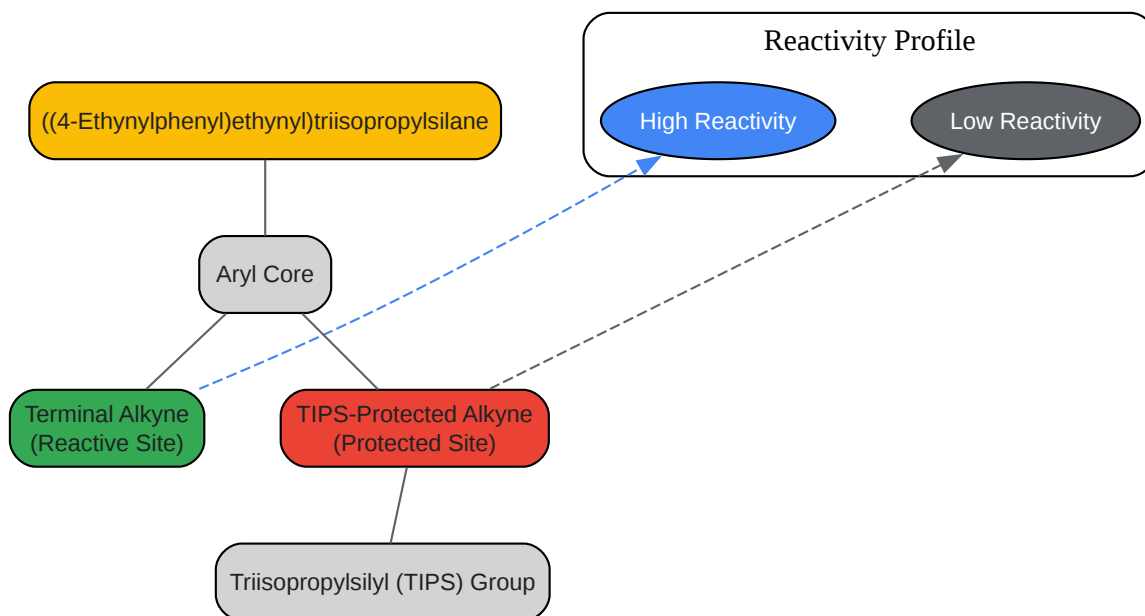
To a solution of **((4-ethynylphenyl)ethynyl)triisopropylsilane** (1.0 equiv) in dry toluene under an inert atmosphere is added the hydrosilane (1.1 equiv) followed by a catalytic amount of Karstedt's catalyst (10 ppm). The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.^[24]

Visualizations



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Caption: General experimental workflow for the reaction of **((4-ethynylphenyl)ethynyl)triisopropylsilane**.



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Caption: Logical relationship of functional groups and their reactivity in the target molecule.

Conclusion

((4-Ethynylphenyl)ethynyl)triisopropylsilane is a versatile building block that offers a reactive terminal alkyne for various coupling reactions while the internal alkyne remains protected. This chemoselectivity is crucial for the controlled synthesis of complex molecular architectures. While direct quantitative comparisons with other terminal alkynes are sparse, the established principles of organic chemistry and data from analogous systems strongly suggest predictable and reliable reactivity in Sonogashira coupling, click chemistry, and hydrosilylation. Further kinetic studies would be beneficial to provide precise quantitative comparisons and to fully exploit the potential of this molecule in materials science and drug discovery.

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